molecular formula C10H17NO B2938596 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol CAS No. 2490375-47-6

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol

Cat. No. B2938596
CAS RN: 2490375-47-6
M. Wt: 167.252
InChI Key: YTLMPPJWVYLFKQ-UHFFFAOYSA-N
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Description

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a derivative of quinolizidine, a heterocyclic compound that is widely used in the synthesis of various drugs and natural products.

Scientific Research Applications

Chemo- and Regioselectivities in Synthesis

Research has demonstrated the use of multicomponent condensations involving cyclic compounds similar to the mentioned molecule for the synthesis of various tricyclic products. These methods allow for the tuning of chemo- and regioselectivities, producing compounds with potential applications in material science and drug development (Chebanov et al., 2008).

Enantioselective Synthesis

Studies have shown the synthesis of chiral ligands from related structures, which are used as catalysts in enantioselective reactions. These reactions are crucial for producing compounds with specific chirality, a key factor in pharmaceuticals and agrochemicals (Zhu et al., 2005).

Anticancer and Antimicrobial Agents

Novel compounds with quinolizinone structures have been synthesized and evaluated for their potential anticancer and antimicrobial activities. These compounds exhibit promising activities against various cancer cell lines and microbial species, indicating their potential as leads for the development of new therapeutic agents (Issa et al., 2015).

Stereocontrolled Synthesis

Research into stereocontrolled synthesis of cis-dibenzoquinolizine derivatives has explored their use as curare-like agents with ultrashort duration, highlighting potential applications in anesthesia or neuromuscular blocking agents (Kaldor et al., 2001).

properties

IUPAC Name

1,2,3,4,6,9-hexahydroquinolizin-9a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLMPPJWVYLFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC=CCC2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol

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